molecular formula C6H11NO B13337845 2-Azabicyclo[4.1.0]heptan-5-ol

2-Azabicyclo[4.1.0]heptan-5-ol

Cat. No.: B13337845
M. Wt: 113.16 g/mol
InChI Key: HTJDMXAWQYBQJY-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.1.0]heptan-5-ol is a bicyclic compound with the molecular formula C6H11NO. This compound is characterized by its unique structure, which includes a nitrogen atom within a bicyclic framework. The presence of the nitrogen atom imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]heptan-5-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. Industrial production would likely involve continuous flow processes and advanced catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptan-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-Azabicyclo[4.1.0]heptan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzyme studies.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar nitrogen-containing structure.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring structure.

Uniqueness

2-Azabicyclo[4.1.0]heptan-5-ol is unique due to its specific ring size and the position of the nitrogen atom. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C6H11NO/c8-6-1-2-7-5-3-4(5)6/h4-8H,1-3H2

InChI Key

HTJDMXAWQYBQJY-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1O

Origin of Product

United States

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